molecular formula C22H23N7O B610492 Risdiplam CAS No. 1825352-65-5

Risdiplam

货号 B610492
CAS 编号: 1825352-65-5
分子量: 401.47
InChI 键: ASKZRYGFUPSJPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risdiplam, also known as RG7916 or RO7034067, is an orally administered drug used to treat spinal muscular atrophy (SMA), a rare nerve and muscle disorder characterized by loss of lower motor neurons and progressive muscle wasting . It is the first oral medication approved for this disease .


Synthesis Analysis

The synthesis of Risdiplam involves a SNAr reaction between amine 194 and bromopyridine 195, which yields 196. This is followed by a nitro reduction via hydrogenation in the presence of a platinum catalyst. The product is then treated with di-tert-butyl malonate in anisole at elevated temperatures to give pyridopyrimidone 197 .


Molecular Structure Analysis

Risdiplam has a molecular formula of C22H23N7O and a molecular weight of 401.474 g/mol . The structure of Risdiplam bound to the RNA duplex formed upon 5’-splice site recognition has been determined .


Chemical Reactions Analysis

Risdiplam is a survival of motor neuron 2 (SMN2) splicing modifier . It modifies the splicing of SMN2 messenger RNA to include exon 7, which results in an increase in the concentration of the functional SMN protein .


Physical And Chemical Properties Analysis

Risdiplam is a light yellow to yellow powder . It has a molecular formula of C22H23N7O and a molecular weight of 401.46 .

科学研究应用

Summary of the Application

Risdiplam is an oral, survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA). It has been used in a Phase 3, randomized, double-blind, placebo-controlled study, named SUNFISH, to investigate its efficacy and safety in type 2 and non-ambulant type 3 SMA .

Methods of Application or Experimental Procedures

The primary endpoint of the SUNFISH study was a significantly greater change from baseline in 32-item Motor Function Measure (MFM32) total score with risdiplam compared with placebo at month 12 .

Results or Outcomes

At month 24 of risdiplam treatment, 32% of patients demonstrated improvement (a change of ≥3) from baseline in MFM32 total score; 58% showed stabilization (a change of ≥0). Compared with an external comparator, a treatment difference of 3.12 (95% confidence interval [CI] 1.67–4.57) in favor of risdiplam was observed in MFM-derived scores .

2. Treatment of Spinal Muscular Atrophy (SMA) Type I

Summary of the Application

Risdiplam has been used in a real-world setting to treat a patient with SMA type I who had a novel splicing mutation and one SMN2 copy .

Methods of Application or Experimental Procedures

The patient had a compound heterozygous variant: one deleted SMN1 allele and a novel splice mutation c.628-3T>G in the retained allele, with one SMN2 copy. Risdiplam was prescribed considering treatment cost and goals of avoiding pain caused by injections and starting treatment as early as possible .

Results or Outcomes

The patient showed remarkable clinical improvements after treatment with risdiplam for 7 months despite carrying only one copy of SMN2 .

3. Treatment of Infantile-Onset Spinal Muscular Atrophy (SMA)

Summary of the Application

Risdiplam has been used in clinical trials for the treatment of infantile-onset SMA .

4. Molecular Dynamics Simulations

Summary of the Application

Risdiplam has been studied using molecular dynamics (MD) simulations to understand its interactions with nucleic acids .

Methods of Application or Experimental Procedures

MD simulations were used to study the structural dynamics of nucleic acid-ligand interactions .

5. Long-Term Comparative Efficacy and Safety of Risdiplam and Nusinersen

Summary of the Application

A long-term comparative study was conducted to evaluate the efficacy and safety of Risdiplam and Nusinersen in children with Type 1 Spinal Muscular Atrophy .

Methods of Application or Experimental Procedures

The study used an unanchored matching-adjusted indirect comparison methodology to adjust for differences between population baseline characteristics .

Results or Outcomes

Children with type 1 SMA treated with risdiplam had a 78% reduction in the rate of death, an 81% reduction in the rate of death or permanent ventilation, and a 57% reduction in the rate of serious adverse events compared with children treated with nusinersen .

6. Recognition of Single-Stranded Nucleic Acids

Summary of the Application

Risdiplam has been studied using molecular dynamics (MD) simulations to understand its interactions with single-stranded nucleic acids .

Methods of Application or Experimental Procedures

MD simulations were used to study the structural dynamics of nucleic acid-ligand interactions .

安全和危害

Risdiplam may cause an allergic skin reaction. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and prolonged or repeated exposure . Contaminated work clothing should not be allowed out of the workplace and protective gloves should be worn .

未来方向

Risdiplam has shown significant improvement in motor function in infants with SMA type 1 and in patients aged 2–25 years with SMA types 2 or 3. These motor improvements were maintained with up to 2 years of treatment with Risdiplam . As an oral drug, Risdiplam provides a convenient and useful treatment option across a broad range of patient ages and subtypes of SMA . Further investigation and comparison on the safety profile of Risdiplam due to its broader systemic effect should be considered with other available therapies .

属性

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109185
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Risdiplam

CAS RN

1825352-65-5
Record name 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risdiplam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISDIPLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
G Baranello, BT Darras, JW Day… - … England Journal of …, 2021 - Mass Medical Soc
… We report the results of part 1 of a two-part, phase 2–3, open-label study of risdiplam in … protein concentration), and the selection of the risdiplam dose for part 2 of the study. Exploratory …
Number of citations: 247 www.nejm.org
S Dhillon - Drugs, 2020 - Springer
… risdiplam) received its first approval in the USA for the treatment of spinal muscular atrophy in patients 2 months of age and older. Risdiplam … the development of risdiplam leading to this …
Number of citations: 123 link.springer.com
T Markati, G Fisher, S Ramdas… - Expert Opinion on …, 2022 - Taylor & Francis
… Risdiplam is the third overall and first oral drug approved for SMA with disease-modifying potential. Risdiplam … This review aims to critically appraise the place of risdiplam in the map of …
Number of citations: 15 www.tandfonline.com
RS Finkel, MA Farrar, D Vlodavets, L Servais… - 2022 - AAN Enterprises
… receiving risdiplam for ≥… risdiplam for ≥12 months. Conclusions: RAINBOWFISH will provide valuable information about outcomes following presymptomatic administration of risdiplam …
Number of citations: 9 n.neurology.org
J Kakazu, NL Walker, KC Babin, KA Trettin… - Orthopedic …, 2021 - ncbi.nlm.nih.gov
… , and indications for the use of Risdiplam in treating SMA. SMA … Risdiplam is the first and only oral medication to be … Risdiplam is currently the only orally administered drug approved …
Number of citations: 18 www.ncbi.nlm.nih.gov
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
SMA is an inherited disease that leads to loss of motor function and ambulation and a reduced life expectancy. We have been working to develop orally administrated, systemically …
Number of citations: 403 pubs.acs.org
VA Sansone - The Lancet Neurology, 2022 - thelancet.com
… So, potential new treatment options—eg, risdiplam and … of administration than nusinersen (ie, risdiplam taken orally once daily, … daily risdiplam versus placebo in 180 patients with type 2 …
Number of citations: 3 www.thelancet.com
BT Darras, R Masson… - … England Journal of …, 2021 - Mass Medical Soc
… In this study involving infants with type 1 SMA, risdiplam resulted in higher percentages of … determine the long-term safety and efficacy of risdiplam in infants with type 1 SMA. (Funded …
Number of citations: 139 www.nejm.org
R Masson, M Mazurkiewicz-Bełdzińska… - The Lancet …, 2022 - thelancet.com
… Here, we report on the safety and efficacy of risdiplam in … feed orally after 12 months of risdiplam treatment. Furthermore, … the safety and efficacy of risdiplam over 24 months of treatment …
Number of citations: 21 www.thelancet.com
M Oskoui, JW Day, N Deconinck, ES Mazzone… - Journal of …, 2023 - Springer
… study, investigated the efficacy and safety of risdiplam in type 2 and non‑ambulant type … risdiplam compared with placebo at month 12. After 12 months, all participants received risdiplam …
Number of citations: 12 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。